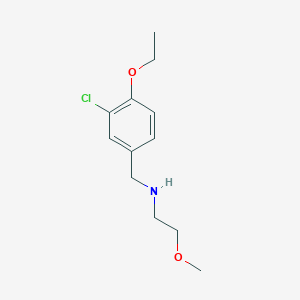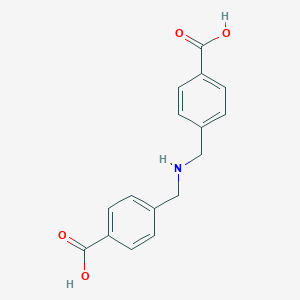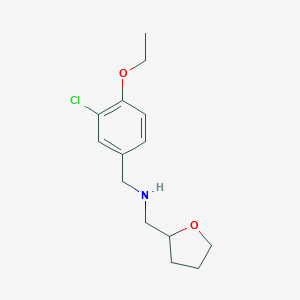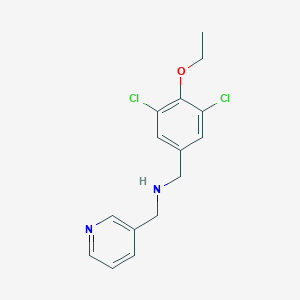![molecular formula C15H23NO2 B275580 2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol](/img/structure/B275580.png)
2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol, also known as "CHME," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CHME is a derivative of phenoxyethanol and cyclohexylamine, and its unique molecular structure makes it a promising candidate for various scientific studies. In
Applications De Recherche Scientifique
CHME has a wide range of potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, CHME has been shown to have anti-inflammatory and analgesic effects, which could be useful in the development of new pain relief medications.
Mécanisme D'action
The mechanism of action of CHME is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms. CHME has been shown to have a broad-spectrum activity against various bacteria and fungi, including drug-resistant strains.
Biochemical and Physiological Effects:
CHME has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have minimal effects on liver and kidney function, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHME is its broad-spectrum activity against various microorganisms. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of CHME is its limited solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on CHME. One potential area of study is the development of new antimicrobial agents based on the structure of CHME. Additionally, further research is needed to fully understand the mechanism of action of CHME and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for improving the solubility of CHME, which could expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of CHME involves the reaction of phenoxyethanol with cyclohexylamine in the presence of a catalyst. The reaction proceeds under mild conditions and results in the formation of CHME with high yield and purity. The synthesis of CHME is a relatively simple process, and it can be easily scaled up for large-scale production.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
2-[4-[(cyclohexylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H23NO2/c17-10-11-18-15-8-6-13(7-9-15)12-16-14-4-2-1-3-5-14/h6-9,14,16-17H,1-5,10-12H2 |
Clé InChI |
OPDBVOXYVSOQMC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)OCCO |
SMILES canonique |
C1CCC(CC1)NCC2=CC=C(C=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)
![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)

![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)

![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)
![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)

